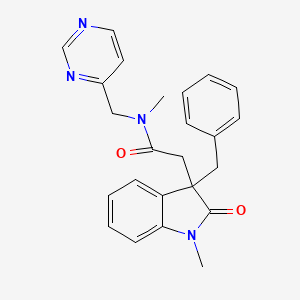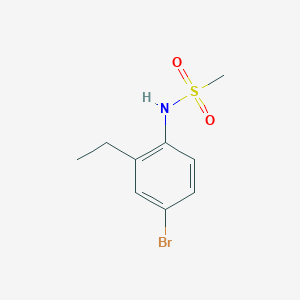![molecular formula C21H14BrN3O B5401189 2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone](/img/structure/B5401189.png)
2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BRQ belongs to the family of quinazolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.
Applications De Recherche Scientifique
2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and ovarian cancer cells. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
In addition to its anticancer properties, this compound has also been studied for its antiviral activity. Studies have shown that this compound exhibits potent antiviral activity against a wide range of viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus (HIV). This compound has been reported to inhibit viral replication by interfering with the viral entry and fusion process.
Mécanisme D'action
The exact mechanism of action of 2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including DNA, RNA, and proteins. This compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed. In addition, this compound has been shown to exhibit anti-inflammatory and antihypertensive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone is its potent cytotoxic activity against cancer cells. This makes this compound an attractive candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, this compound has been reported to exhibit some degree of toxicity towards normal cells, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on 2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone. One of the most promising directions is the development of novel this compound derivatives with improved solubility and selectivity towards cancer cells. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its cellular targets. Finally, the in vivo efficacy and toxicity of this compound and its derivatives need to be evaluated in animal models to determine their potential for clinical application.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent cytotoxic and antiviral activity and has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been reported to exhibit anti-inflammatory and antihypertensive properties. However, the low solubility and toxicity towards normal cells limit its clinical application. Further research is needed to develop novel this compound derivatives with improved solubility and selectivity towards cancer cells and to evaluate their in vivo efficacy and toxicity.
Méthodes De Synthèse
The synthesis of 2-[2-(4-bromophenyl)vinyl]-3-(2-pyridinyl)-4(3H)-quinazolinone involves the condensation of 4-bromobenzaldehyde and 2-aminopyridine in the presence of acetic anhydride and a catalytic amount of glacial acetic acid. The resulting intermediate is then reacted with vinyl magnesium bromide to yield this compound. The overall yield of this synthesis method is reported to be around 40%.
Propriétés
IUPAC Name |
2-[(E)-2-(4-bromophenyl)ethenyl]-3-pyridin-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O/c22-16-11-8-15(9-12-16)10-13-20-24-18-6-2-1-5-17(18)21(26)25(20)19-7-3-4-14-23-19/h1-14H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSKKMYXCHREOF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)
![(2R)-N-[1-methyl-1-(1-naphthyl)ethyl]tetrahydrofuran-2-carboxamide](/img/structure/B5401113.png)
![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)
![(3S*,4R*)-3-methoxy-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-amine](/img/structure/B5401133.png)
![N-[3-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B5401136.png)


![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5401166.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)acrylonitrile](/img/structure/B5401172.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-3-yl)pyridin-2-amine](/img/structure/B5401181.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)
